molecular formula C25H19NO3 B5139381 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate

3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate

Cat. No. B5139381
M. Wt: 381.4 g/mol
InChI Key: KMIFTFBWDYSQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate, also known as NNC 55-0396, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective inhibitors of the Na+/Ca2+ exchanger (NCX), which is a protein that plays a crucial role in regulating the intracellular calcium concentration in cells. The NCX is involved in many physiological processes, including cardiac function, neuronal signaling, and smooth muscle contraction. Therefore, the inhibition of NCX activity has been proposed as a therapeutic strategy for several diseases, including heart failure, stroke, and epilepsy.

Mechanism of Action

The NCX is a membrane protein that exchanges sodium and calcium ions across the cell membrane. The NCX has three isoforms: NCX1, NCX2, and NCX3, which are expressed in different tissues and have different functional properties. The NCX plays a crucial role in regulating the intracellular calcium concentration, which is essential for many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The NCX is also involved in pathological processes, such as ischemia-reperfusion injury, neurodegeneration, and arrhythmias.
3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 is a selective inhibitor of the NCX, which binds to the intracellular domain of the protein and blocks the exchange of sodium and calcium ions. 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has a higher affinity for NCX1 than for NCX2 or NCX3, which makes it a more potent inhibitor of cardiac NCX. The inhibition of NCX activity by 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 leads to a reduction in intracellular calcium overload and oxidative stress, which are believed to be the main mechanisms underlying its therapeutic effects.
Biochemical and Physiological Effects:
The inhibition of NCX activity by 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has several biochemical and physiological effects. In cardiac myocytes, 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 reduces the intracellular calcium concentration, which leads to a decrease in contractility and an increase in relaxation. 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 also reduces the production of reactive oxygen species, which are involved in the pathogenesis of heart failure and myocardial ischemia-reperfusion injury. In neurons, 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 protects against calcium overload and excitotoxicity, which are implicated in the pathogenesis of stroke and epilepsy.

Advantages and Limitations for Lab Experiments

3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for NCX1, which makes it a useful tool for studying the role of NCX1 in physiological and pathological processes. 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 is also a potent inhibitor of NCX activity, which allows for the investigation of the effects of NCX inhibition on cellular and molecular pathways. However, one of the limitations of 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 is its lipophilicity, which may affect its solubility and bioavailability in vivo. 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 also has a relatively short half-life, which may require frequent dosing in animal experiments.

Future Directions

The inhibition of NCX activity by 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has shown promising results in preclinical studies, and several research directions are currently being pursued. One of the future directions is the development of more potent and selective NCX inhibitors, which may have improved therapeutic efficacy and reduced side effects. Another direction is the investigation of the role of NCX inhibition in other diseases, such as cancer and neurodegenerative disorders. Finally, the translation of NCX inhibitors into clinical trials is a crucial step towards the development of novel therapies for cardiovascular and neurological diseases.

Synthesis Methods

The synthesis of 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 involves several steps, starting from commercially available starting materials. The first step is the synthesis of 3-nitrobenzyl alcohol from 3-nitrotoluene, which is then converted to 3-nitrobenzaldehyde. The next step involves the condensation of 3-nitrobenzaldehyde with 4-biphenylcarboxylic acid in the presence of a reducing agent to obtain the corresponding alcohol. The final step is the acetylation of the alcohol with acetic anhydride to yield 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396.

Scientific Research Applications

3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular and neurological diseases. In preclinical studies, 3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate 55-0396 has been shown to improve cardiac function in animal models of heart failure, reduce infarct size in models of ischemia-reperfusion injury, and protect against neuronal damage in models of stroke and epilepsy. These effects are believed to be mediated by the inhibition of NCX activity, which leads to a reduction in intracellular calcium overload and oxidative stress.

properties

IUPAC Name

[4-[3-(naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO3/c1-17(27)29-22-14-12-18(13-15-22)20-8-4-9-21(16-20)25(28)26-24-11-5-7-19-6-2-3-10-23(19)24/h2-16H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIFTFBWDYSQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[3-(Naphthalen-1-ylcarbamoyl)phenyl]phenyl] acetate

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